ethyl 2-(trifluoromethyl)but-2-enoate
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Overview
Description
Ethyl 2-(trifluoromethyl)but-2-enoate is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoromethyl)but-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-oxobutanenitrile with trifluoroacetic ethyl ester under appropriate conditions . Another approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)but-2-enoate involves its interaction with molecular targets through its trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)but-2-enoate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group.
Trifluoromethylquinoline: A more complex heterocyclic compound with potential pharmaceutical applications.
Properties
CAS No. |
1215018-51-1 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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